(5-Chloro-2-(methylamino)phenyl)methanol
Overview
Description
“(5-Chloro-2-(methylamino)phenyl)methanol” is a chemical compound with the molecular formula C14H14ClNO . It is also known by other names such as Benzophenone, 5-chloro-2-(methylamino)-; [5-Chloro-2-(methylamino)phenyl]phenylmethanone; 5-Chloro-2-(methylamino)benzophenone; 2-Methylamino-5-chlorobenzophenone .
Molecular Structure Analysis
The molecular structure of “this compound” can be represented as a 2D Mol file or as a computed 3D SD file .Physical and Chemical Properties Analysis
“this compound” has a molecular weight of 245.704 . More detailed physical and chemical properties were not found in the search results.Scientific Research Applications
Synthesis and Reactivity in Drug Development One application involves the synthesis and reactivity of laquinimod, a drug in clinical trials for multiple sclerosis. The final step in laquinimod's synthesis is a high-yielding aminolysis reaction, with an equilibrium existing between the precursor and laquinimod. This process is explained by a mechanistic model involving the transfer of the enol proton to the exocyclic carbonyl substituent, forming ketene (Jansson et al., 2006).
Pharmacological Properties Another application is in pharmacology, where derivatives like 403U76 (5‐chloro‐[[2‐[(dimethylamino)methyl]phenyl]thio]benzene‐methanol hydrochloride) are explored as inhibitors of serotonin (5‐HT) and noradenaline reuptake (Ferris et al., 1995).
Tautomeric Transformations in Solutions The study of tautomeric transformations in solutions and in the gas phase is another key area. For instance, 1-Phenyl-3-methylpyrazol-2-in-5-thione crystallised from methanol exhibits various tautomeric forms in different solvents (Chmutova et al., 2001).
Methanol as a Sustainable Source for N-Functionalization Methanol is used for C1 functionalization of primary amines, showcasing its potential as a sustainable and versatile reactant in organic synthesis (Choi & Hong, 2018).
Methanol in Catalysis and Chemical Synthesis Methanol is also a focus in catalysis and chemical synthesis, including as a hydrogen source in N-methylation of amines and transfer hydrogenation of nitroarenes (Sarki et al., 2021).
Applications in Methanol Production and Industry Further, methanol's role as a key building block in the chemical industry is significant. It's used in creating complex chemical structures and as a clean-burning fuel. The conversion of CO2 to methanol is also a method for reducing CO2 emissions (Dalena et al., 2018).
Structural Analysis in Crystallography In the field of crystallography, methyltin phosphonates involving methanol are studied for their structures and properties, revealing complex polymeric and network structures (Ma et al., 2008).
Properties
IUPAC Name |
[5-chloro-2-(methylamino)phenyl]methanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10ClNO/c1-10-8-3-2-7(9)4-6(8)5-11/h2-4,10-11H,5H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PGGLZXOZUUVRJO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=C(C=C(C=C1)Cl)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10ClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60612188 | |
Record name | [5-Chloro-2-(methylamino)phenyl]methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60612188 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
171.62 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
951883-91-3 | |
Record name | [5-Chloro-2-(methylamino)phenyl]methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60612188 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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